molecular formula C11H14ClNO B6248990 6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one hydrochloride CAS No. 2411313-08-9

6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one hydrochloride

Cat. No.: B6248990
CAS No.: 2411313-08-9
M. Wt: 211.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one hydrochloride is a chemical compound with the molecular formula C11H13NO It is a derivative of tetrahydroquinoline, a bicyclic structure that is commonly found in various natural and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one hydrochloride typically involves the reduction of 5,6,7,8-tetrahydroisoquinoline. One common method is the reduction with sodium in ethanol, which yields trans-decahydroquinolines . Another approach involves the reaction of anthranilic acid derivatives under specific conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general principles of organic synthesis and industrial chemistry would apply, including the use of large-scale reactors, controlled reaction conditions, and purification processes to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one atom or group in the molecule with another. Halogenation and nitration are examples of substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium in ethanol.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction typically produces decahydroquinolines .

Scientific Research Applications

6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use, such as its role in biological systems or chemical reactions. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one hydrochloride is unique due to its specific structural modifications, which may confer distinct chemical reactivity and biological activity compared to its analogs. These modifications can influence its solubility, stability, and interaction with other molecules, making it a valuable compound for various applications .

Properties

CAS No.

2411313-08-9

Molecular Formula

C11H14ClNO

Molecular Weight

211.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.